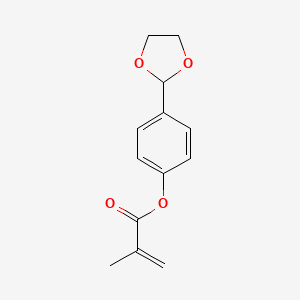

4-(1,3-Dioxolan-2-yl)phenyl 2-methylprop-2-enoate

Katalognummer B8598385

Molekulargewicht: 234.25 g/mol

InChI-Schlüssel: WJDIWFQGSSXWEH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05273863

Procedure details

A 500 mL round bottom flask fitted with reflux condenser, Dean Stark trap and nitrogen line was charged with 30.0 g of 4-formylphenyl methacrylate, 19.0 g of ethylene glycol, 250 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate. The solution was heated at reflux for 1 day, during which time the water formed in the reaction was removed periodically from the Dean Stark trap. Toluene was added to make up for losses from the Dean Stark trap, and the solution was heated at reflux for an additional 15 hours. Thereafter the solution was cooled to room temperature, was washed with three 75 mL portions of saturated sodium bicarbonate solution, and the toluene extracts were dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude acetal was chromatographed on silica gel (20:1 silica gel to compound weight ratio) with hexane/ethylacetate (4:1 volume ratio) to give purified acetal (18.8 g). 1H NMR (CDCL3) 7,5 (d, 2H), 7,1 (d, 2H), 6.3 (s, 1H), 5.78 (s, 1H), 5.7 (s, 1H), 4.15-3.85 (m, 4H), 2.02 (s, 3H); 13C NMR (CDC13) 165, 151, 135, 128, 127, 121, 103, 65, 18; IR (neat) 1735 cm-1 ester carbonyl. The spectral data are consistent with the postulated structure. The chromatographed acetal was used directly in the free radical polymerizations.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:15](O)[CH2:16][OH:17].C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([O:6][C:7]1[CH:8]=[CH:9][C:10]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)=[CH:11][CH:12]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1=CC=C(C=C1)C=O

|

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL round bottom flask fitted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed periodically from the Dean Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Toluene was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional 15 hours

|

|

Duration

|

15 h

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with three 75 mL portions of saturated sodium bicarbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the toluene extracts were dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude acetal was chromatographed on silica gel (20:1 silica gel to compound weight ratio) with hexane/ethylacetate (4:1 volume ratio)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified acetal (18.8 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(=C)C)(=O)OC1=CC=C(C=C1)C1OCCO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |